![molecular formula C11H12FN3O2 B6751287 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B6751287.png)
5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is a synthetic organic compound characterized by its unique triazolone structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxymethyl group on the phenyl ring, along with the triazolone core, imparts distinct chemical properties that make it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-fluoro-2-(hydroxymethyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with hydrazine derivatives to form the triazolone ring.
-
Step 1: Preparation of 4-Fluoro-2-(hydroxymethyl)benzaldehyde
Reagents: 4-Fluorobenzaldehyde, formaldehyde, and a base such as sodium hydroxide.
Conditions: The reaction is carried out under reflux conditions in an aqueous or alcoholic medium.
-
Step 2: Formation of the Triazolone Ring
Reagents: 4-Fluoro-2-(hydroxymethyl)benzaldehyde, hydrazine hydrate, and acetic acid.
Conditions: The mixture is heated under reflux to facilitate the cyclization reaction, forming the triazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to modify the triazolone ring or the phenyl substituents using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: 5-[4-Fluoro-2-(carboxy)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Compounds with different substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazolone core is known for its bioactivity, and modifications to the phenyl ring can lead to compounds with antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties or as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazolone ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxymethyl group can participate in hydrogen bonding, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[4-Chloro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
- 5-[4-Bromo-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
- 5-[4-Methyl-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one
Uniqueness
Compared to its analogs, 5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one is unique due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity.
Eigenschaften
IUPAC Name |
5-[4-fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-14-10(13-15(2)11(14)17)9-4-3-8(12)5-7(9)6-16/h3-5,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYLUOZSFGNPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=C(C=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
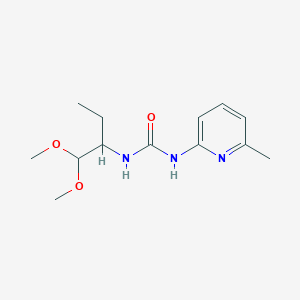
![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate](/img/structure/B6751213.png)
![1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6751217.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea](/img/structure/B6751225.png)
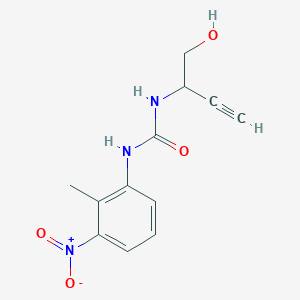
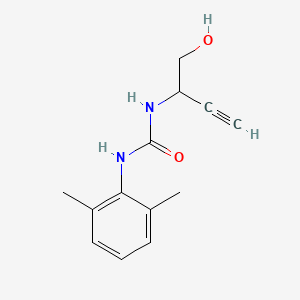
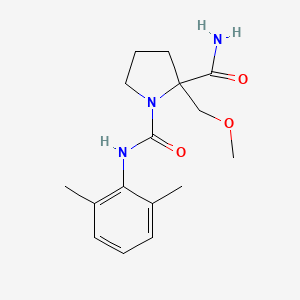
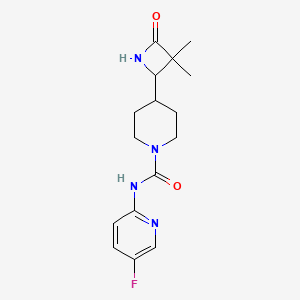
![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl acetate](/img/structure/B6751249.png)
![ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751251.png)
![8-[(dimethylamino)methyl]-N-(6-methylpyridin-2-yl)-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6751263.png)
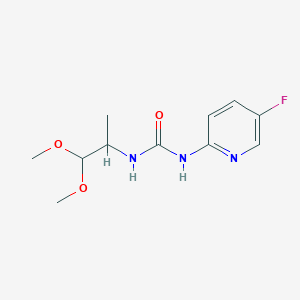
![1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea](/img/structure/B6751271.png)
![5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B6751293.png)
